

# In-Depth Technical Guide to YE6144: A Prototypical IRF5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YE6144    |           |
| Cat. No.:            | B12410995 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**YE6144** is a potent and selective small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor implicated in the pathogenesis of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). By specifically targeting the phosphorylation of IRF5, **YE6144** effectively blocks its activation and subsequent downstream signaling, leading to the suppression of pro-inflammatory cytokines, including type I interferons (IFNs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **YE6144**, serving as a valuable resource for researchers in immunology and drug development.

## **Chemical Structure and Properties**

**YE6144** is chemically defined as (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride.[1][2] Its structure is characterized by a fluoro-indazolyl core linked to a morpholinopyridazinyl vinyl group and a butanediamine side chain.

Table 1: Chemical and Physical Properties of **YE6144** 



| Property          | Value                                                                                                      | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diaminehydrochloride | [1]       |
| CAS Number        | 3065657-02-2                                                                                               | [1][3]    |
| Molecular Formula | C21H27CIFN7O                                                                                               | [1][3]    |
| Molecular Weight  | 447.94 g/mol                                                                                               | [1][3]    |
| Appearance        | Solid                                                                                                      | [4]       |
| SMILES            | CCINVALID-LINKN.[H]CI                                                                                      | [4]       |

Table 2: Solubility of **YE6144** 

| Solvent                                                             | Concentration            | Conditions                                                        | Reference    |
|---------------------------------------------------------------------|--------------------------|-------------------------------------------------------------------|--------------|
| DMSO (in vitro)                                                     | 55 mg/mL (122.78<br>mM)  | Sonication is recommended.                                        | [3]          |
| DMSO (in vitro)                                                     | 70 mg/mL (156.27<br>mM)  | Ultrasonic and warming to 60°C.                                   |              |
| 10% DMSO + 40%<br>PEG300 + 5% Tween<br>80 + 45% Saline (in<br>vivo) | 10 mg/mL (22.32 mM)      | Sonication is recommended. Solvents should be added sequentially. | [3]          |
| 10% DMSO + 90%<br>(20% SBE-β-CD in<br>saline) (in vivo)             | ≥ 10 mg/mL (22.32<br>mM) | Clear solution.                                                   |              |
| 10% DMSO + 90%<br>Corn Oil (in vivo)                                | ≥ 10 mg/mL (22.32<br>mM) | Clear solution.                                                   | <del>-</del> |

Table 3: Storage and Stability of **YE6144** 



| Form         | Storage<br>Temperature | Duration | Reference |
|--------------|------------------------|----------|-----------|
| Solid Powder | -20°C                  | 3 years  | [3]       |
| In Solvent   | -80°C                  | 1 year   | [3]       |

## **Mechanism of Action and Signaling Pathway**

**YE6144** is a prototypical inhibitor of IRF5, a transcription factor that plays a critical role in the innate immune response.[4][5] The primary mechanism of action of **YE6144** is the selective suppression of IRF5 activity by inhibiting its phosphorylation.[3][4][5] This post-translational modification is a crucial step for the activation, dimerization, and nuclear translocation of IRF5, which are all necessary for its function as a transcriptional activator of target genes.

The signaling pathway affected by **YE6144** is primarily the Toll-like receptor (TLR) pathway, particularly TLR7 and TLR9 which are implicated in the pathogenesis of SLE. Upon stimulation by their respective ligands (e.g., single-stranded RNA for TLR7 and CpG DNA for TLR9), TLRs initiate a signaling cascade that leads to the activation of kinases responsible for IRF5 phosphorylation. By inhibiting this phosphorylation step, **YE6144** effectively blocks the downstream production of type I interferons (IFN- $\alpha$  and IFN- $\beta$ ) and other pro-inflammatory cytokines.[4][6]





Click to download full resolution via product page

Figure 1: Proposed signaling pathway of YE6144 action.

# In Vitro and In Vivo Efficacy In Vitro Studies

YE6144 has demonstrated potent inhibitory activity in various in vitro assays.

Table 4: In Vitro Activity of YE6144



| Assay                        | Cell Type                                              | Treatment                         | Result                                                          | Reference |
|------------------------------|--------------------------------------------------------|-----------------------------------|-----------------------------------------------------------------|-----------|
| IRF5<br>Phosphorylation      | Human Peripheral Blood Mononuclear Cells (PBMCs)       | 1 or 3 μM<br>YE6144 for 30<br>min | Inhibition of IRF5 phosphorylation.                             | [4]       |
| IRF5<br>Phosphorylation      | Mouse<br>Splenocytes                                   | 1 or 3 μM<br>YE6144 for 30<br>min | Inhibition of IRF5 phosphorylation.                             | [4]       |
| Type I IFN<br>Production     | Human PBMCs<br>stimulated with<br>R-848                | 0-10 μM YE6144<br>for 30 min      | IC50 of<br>approximately<br>0.09 μM.                            | [3][4]    |
| Type I IFN Gene<br>Induction | Mouse Splenocytes stimulated with TLR7 or TLR9 ligands | Pretreatment<br>with YE6144       | Remarkable<br>weakening of<br>Ifnb1 and Ifna<br>gene induction. | [4]       |

#### **In Vivo Studies**

The efficacy of **YE6144** has been evaluated in a mouse model of systemic lupus erythematosus (SLE).

Table 5: In Vivo Activity of YE6144 in a Mouse Model of SLE

| Animal Model  | Dosage and Administration                      | Key Findings                                                                                           | Reference |
|---------------|------------------------------------------------|--------------------------------------------------------------------------------------------------------|-----------|
| NZB/W F1 mice | 40.0 mg/kg,<br>subcutaneous<br>injection, once | Suppressed the exacerbation of autoantibody production. Suppressed splenomegaly and renal dysfunction. | [4]       |



## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the primary literature.

# Inhibition of IRF5 Phosphorylation in Human PBMCs and Mouse Splenocytes



Click to download full resolution via product page

Figure 2: Workflow for IRF5 phosphorylation assay.

- Cell Preparation: Isolate human PBMCs from healthy donors or splenocytes from mice.
- Pre-incubation: Pre-treat the cells with YE6144 (1 or 3 μM) or DMSO (vehicle control) for 30 minutes.
- Stimulation: Stimulate the cells with a TLR7 agonist, such as R-848, to induce IRF5 phosphorylation.
- Cell Lysis: Lyse the cells to extract total protein.
- Western Blotting: Separate the protein lysates using Phos-tag SDS-PAGE, which allows for the separation of phosphorylated proteins from their non-phosphorylated counterparts.
   Transfer the proteins to a membrane.



• Immunodetection: Probe the membrane with primary antibodies specific for total IRF5. The phosphorylated form of IRF5 will appear as a band with reduced mobility compared to the non-phosphorylated form.

### Measurement of Type I IFN Production by ELISA

- Cell Culture: Plate human PBMCs and pre-treat with varying concentrations of YE6144 (0-10 μM) or DMSO for 30 minutes.
- Stimulation: Stimulate the cells with R-848 for 24 hours to induce the production and secretion of type I IFNs.
- Supernatant Collection: Collect the cell culture supernatants.
- ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits specific for human IFN-α and IFN-β to quantify the concentration of these cytokines in the supernatants.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of YE6144 for the inhibition of type I IFN production.

#### In Vivo Mouse Model of Systemic Lupus Erythematosus

- Animal Model: Utilize NZB/W F1 mice, a well-established model that spontaneously develops an autoimmune disease resembling human SLE.
- Treatment: Administer a single subcutaneous injection of YE6144 (40.0 mg/kg) or vehicle control.
- Monitoring: Monitor disease progression by measuring parameters such as:
  - Autoantibody titers: Collect serum periodically and measure the levels of anti-dsDNA antibodies by ELISA.
  - Splenomegaly: Measure spleen weight at the end of the study.
  - Renal dysfunction: Assess kidney function by measuring proteinuria.



 Data Analysis: Compare the disease parameters between the YE6144-treated group and the control group to evaluate the therapeutic efficacy of the compound.

#### Conclusion

**YE6144** represents a promising therapeutic candidate for the treatment of autoimmune diseases driven by IRF5 hyperactivation. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and the availability of detailed experimental protocols make it a valuable tool for further research and development in the field of immunology and drug discovery. The data summarized in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of targeting the IRF5 signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. Genetic and chemical inhibition of IRF5 suppresses pre-existing mouse lupus-like disease
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of IFN-α production by real-time quantitative PCR (RT-qPCR) and ELISA. [bio-protocol.org]
- 6. YE6144 | Interferon IRF5 Inhibitor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to YE6144: A Prototypical IRF5 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410995#ye6144-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com